5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXZWKBHTZFBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C2=C(C=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 3-ethoxypiperidine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-3-carbonitrile derivatives vary widely in biological and physicochemical properties based on substituents at the 5- and 6-positions. Below is a detailed comparison of structurally related compounds:
Structural and Physicochemical Comparisons
Biological Activity
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and implications based on recent research findings.
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 265.73864 g/mol
- CAS Number : 1311627-93-6
Pharmacological Profile
Recent studies suggest that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures have shown antibacterial properties against various bacterial strains.
- CNS Activity : The piperidine moiety suggests potential activity in central nervous system disorders, possibly acting as a modulator for neurotransmitter systems.
- Anticancer Potential : Some derivatives have been explored for their ability to inhibit tumor growth in vitro and in vivo.
Synthesis
The synthesis of this compound typically involves multi-step processes, including the formation of the piperidine ring and subsequent chlorination and carbonitrile introduction.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Ethyl bromide, piperidine | Base, solvent |
| 2 | Chlorination | Chlorine gas or Cl2 source | Controlled conditions |
| 3 | Nitrilation | Sodium cyanide | Acidic medium |
Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml.
Study 2: CNS Modulation
In a research project focusing on CNS effects, derivatives were tested for their ability to modulate neurotransmitter receptors. The compound showed promising results as a potential antagonist for certain receptor subtypes involved in anxiety and depression.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Initial results suggest favorable absorption and distribution characteristics, with ongoing assessments of toxicity and side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthesis approach is commonly employed for analogous pyridinecarbonitriles. For example, chlorination of pyridine precursors with phosphoryl chloride (POCl₃) under reflux conditions achieves halogenation at the 6-position . Subsequent nucleophilic substitution with 3-ethoxypiperidine likely requires anhydrous solvents (e.g., DMF or THF) and elevated temperatures (80–100°C) to facilitate piperidine ring coupling . Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents.
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 3-ethoxypiperidin-1-yl group exhibits characteristic signals: δ ~3.5–4.0 ppm (OCH₂CH₃), δ ~2.5–3.5 ppm (piperidine CH₂), and δ ~1.0–1.5 ppm (ethyl CH₃). Pyridine protons appear as deshielded singlets (δ 8.0–9.0 ppm) .
- HRMS : Exact mass calculation for C₁₃H₁₅ClN₃O should match experimental values (e.g., [M+H]⁺ calcd. 272.0852, observed 272.0850) to verify molecular integrity .
- IR : Stretching bands for nitrile (C≡N) at ~2220–2240 cm⁻¹ and ether (C-O-C) at ~1100–1250 cm⁻¹ confirm functional groups .
Q. What are the solubility and stability considerations for this compound in common solvents?
- Methodological Answer : Pyridinecarbonitriles are typically soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM) but poorly soluble in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) should be conducted via UV-Vis or HPLC to assess degradation kinetics. Storage in inert atmospheres (N₂/Ar) at −20°C is recommended for long-term stability .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-ethoxypiperidin-1-yl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The ethoxy group introduces steric hindrance, which may reduce nucleophilic substitution efficiency at the 6-position. Computational studies (DFT) can predict electronic effects by analyzing LUMO localization on the pyridine ring. Experimentally, comparative studies with unsubstituted piperidine analogs reveal lower yields in Suzuki-Miyaura couplings due to hindered transmetallation steps . Adjusting catalyst systems (e.g., Pd-XPhos vs. Pd-SPhos) or using microwave-assisted heating (120°C, 30 min) can mitigate these effects .
Q. What strategies resolve contradictions in biological activity data for pyridine-3-carbonitrile derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or compound purity. Validate results via:
- Orthogonal assays : Compare fluorescence-based vs. radiometric enzyme activity measurements.
- Metabolite profiling : LC-MS/MS to detect degradation products interfering with bioactivity .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
- Methodological Answer : Regioselective nitration or halogenation requires directing groups. For example:
- Electrophilic substitution : Use protecting groups (e.g., Boc on piperidine nitrogen) to block undesired positions.
- Transition metal catalysis : Pd-catalyzed C-H activation at the 4-position of pyridine is feasible with pyridine-directed ligands (e.g., 2,2'-bipyridine) .
- Computational guidance : Molecular electrostatic potential maps predict electron-deficient sites for targeted functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
